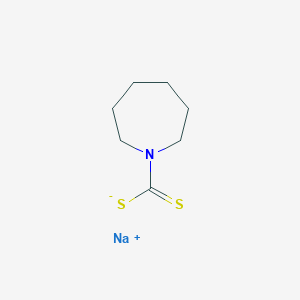
sodium;azepane-1-carbodithioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
sodium;azepane-1-carbodithioate is a chemical compound listed in the PubChem database It is known for its unique properties and applications in various scientific fields
Análisis De Reacciones Químicas
sodium;azepane-1-carbodithioate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions vary depending on the desired outcome. For example, oxidation reactions might involve the use of strong oxidizing agents, while reduction reactions could utilize reducing agents like hydrogen gas. The major products formed from these reactions depend on the specific reagents and conditions employed .
Aplicaciones Científicas De Investigación
sodium;azepane-1-carbodithioate has a wide range of scientific research applications. In chemistry, it is used as a reagent in organic synthesis. In biology, it may be utilized in studies involving cellular processes and molecular interactions. In medicine, this compound could be explored for its potential therapeutic effects. Industrial applications might include its use in the production of specialized materials or as a component in various chemical processes.
Mecanismo De Acción
The mechanism of action of sodium;azepane-1-carbodithioate involves its interaction with specific molecular targets and pathways. For instance, it might bind to certain proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context in which the compound is used .
Comparación Con Compuestos Similares
sodium;azepane-1-carbodithioate can be compared with other similar compounds to highlight its uniqueness. Similar compounds might include those with comparable chemical structures or properties. For example, compounds like carbonyldiimidazole and aminocaproic acid share some similarities in terms of their chemical reactivity and applications. this compound stands out due to its specific molecular structure and the unique effects it exerts in various applications .
Propiedades
IUPAC Name |
sodium;azepane-1-carbodithioate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NS2.Na/c9-7(10)8-5-3-1-2-4-6-8;/h1-6H2,(H,9,10);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIOOEWTUIBUJDU-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=S)[S-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCCN(CC1)C(=S)[S-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12NNaS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














